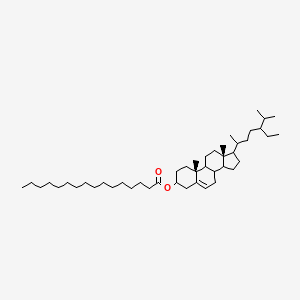
Sitosterol palmitate;beta-Sitosterol hexadecanoate; beta-Sitosteryl palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sitosterol palmitate, also known as beta-Sitosterol hexadecanoate or beta-Sitosteryl palmitate, is a naturally occurring ester of beta-sitosterol and palmitic acid. Beta-sitosterol is a phytosterol commonly found in plant cell membranes, while palmitic acid is a saturated fatty acid. This compound is known for its potential health benefits and applications in various fields, including medicine, nutrition, and cosmetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sitosterol palmitate can be synthesized through the esterification of beta-sitosterol with palmitic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours to ensure complete esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of sitosterol palmitate may involve the use of enzymatic catalysis to achieve higher yields and selectivity. Lipases are commonly used as biocatalysts for the esterification process. The reaction is carried out in a solvent-free system or in the presence of organic solvents like hexane or toluene. The use of biocatalysts offers advantages such as milder reaction conditions and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Sitosterol palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert sitosterol palmitate to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products:
Oxidation: Hydroperoxides, ketones, and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: New esters or amides.
Applications De Recherche Scientifique
Sitosterol palmitate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in cell membrane stability and function.
Medicine: Explored for its potential anti-inflammatory, antioxidant, and cholesterol-lowering effects.
Industry: Utilized in the formulation of cosmetics, dietary supplements, and functional foods.
Mécanisme D'action
The mechanism of action of sitosterol palmitate involves its interaction with cell membranes and enzymes. Beta-sitosterol, a component of sitosterol palmitate, competes with cholesterol for absorption in the intestines, thereby reducing cholesterol levels in the blood. Additionally, sitosterol palmitate exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Sitosterol palmitate is compared with other similar compounds, such as:
Campesterol palmitate: Another phytosterol ester with similar cholesterol-lowering effects.
Stigmasterol palmitate: Known for its anti-inflammatory and antioxidant properties.
Cholesteryl palmitate: An ester of cholesterol and palmitic acid, commonly found in animal tissues.
Uniqueness: Sitosterol palmitate stands out due to its plant origin and its dual benefits of cholesterol-lowering and anti-inflammatory effects. Its natural occurrence in plants makes it a valuable compound for dietary and therapeutic applications.
Propriétés
Formule moléculaire |
C45H80O2 |
|---|---|
Poids moléculaire |
653.1 g/mol |
Nom IUPAC |
[(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate |
InChI |
InChI=1S/C45H80O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(45(41,7)32-30-42(39)44)35(5)23-24-36(9-2)34(3)4/h25,34-36,38-42H,8-24,26-33H2,1-7H3/t35?,36?,38?,39?,40?,41?,42?,44-,45+/m0/s1 |
Clé InChI |
IWTJDVBNIUPPPB-DFSCTLJVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


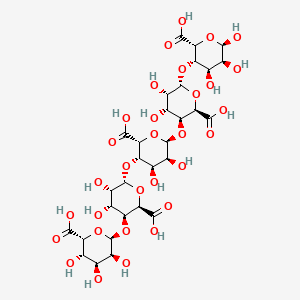
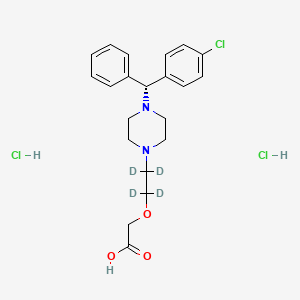

![(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid](/img/structure/B12425972.png)
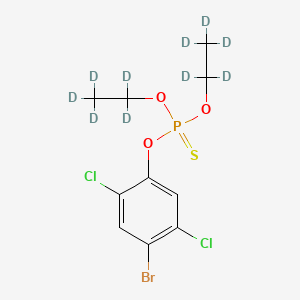
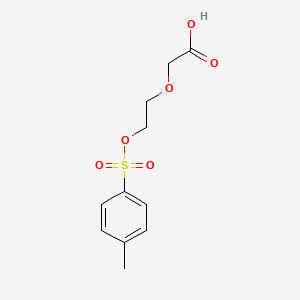



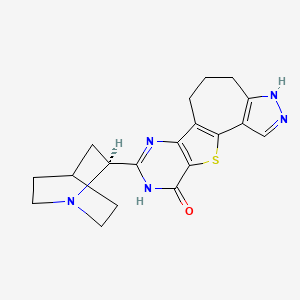
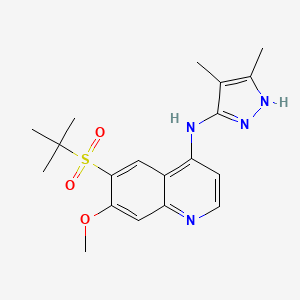
![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)


